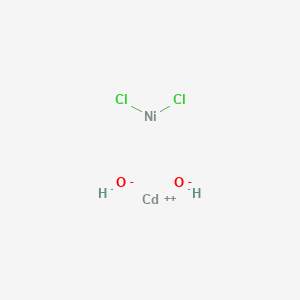

Cadmium(2+);dichloronickel;dihydroxide

Beschreibung

However, based on its name, it likely comprises three components:

- Cadmium(2+) (Cd²⁺): A divalent cation commonly found in compounds like Cd(OH)₂ (cadmium hydroxide) and CdCl₂ (cadmium chloride) .

- Dichloronickel: Likely refers to nickel(II) chloride (NiCl₂) or its coordination complexes, such as [Ni(Cl)₂(CH₃CN)₂] (acetonitrile-dichloronickel(II)) .

- Dihydroxide: Indicates the presence of two hydroxide (OH⁻) groups, as seen in layered hydroxides like Cd(OH)₂ .

Further structural characterization would be required to confirm its exact configuration.

Eigenschaften

CAS-Nummer |

66143-19-9 |

|---|---|

Molekularformel |

CdCl2H2NiO2 |

Molekulargewicht |

276.03 g/mol |

IUPAC-Name |

cadmium(2+);dichloronickel;dihydroxide |

InChI |

InChI=1S/Cd.2ClH.Ni.2H2O/h;2*1H;;2*1H2/q+2;;;+2;;/p-4 |

InChI-Schlüssel |

MXLTYLAUKDQYAO-UHFFFAOYSA-J |

Kanonische SMILES |

[OH-].[OH-].Cl[Ni]Cl.[Cd+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of cadmium(2+);dichloronickel;dihydroxide typically involves the reaction of cadmium salts with nickel salts in the presence of a hydroxide source. One common method is the co-precipitation technique, where cadmium chloride and nickel chloride are mixed in an aqueous solution, followed by the addition of sodium hydroxide to precipitate the compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of cadmium(2+);dichloronickel;dihydroxide may involve more advanced techniques such as hydrothermal synthesis or solvothermal synthesis. These methods allow for better control over the particle size and morphology of the compound, which can be crucial for its applications in various industries.

Analyse Chemischer Reaktionen

Types of Reactions

Cadmium(2+);dichloronickel;dihydroxide can undergo various types of chemical reactions, including:

Oxidation-Reduction Reactions: The compound can participate in redox reactions where cadmium and nickel ions change their oxidation states.

Substitution Reactions: The hydroxide ions in the compound can be substituted with other anions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reducing Agents: Sodium borohydride or hydrazine can be used to reduce the compound.

Substitution Reagents: Halide salts such as sodium chloride or potassium bromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce cadmium oxide and nickel oxide, while substitution reactions may yield cadmium halides and nickel halides.

Wissenschaftliche Forschungsanwendungen

Cadmium(2+);dichloronickel;dihydroxide has several scientific research applications, including:

Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and polymerization reactions.

Biology: It is studied for its potential use in biological imaging and as a contrast agent in medical imaging techniques.

Medicine: The compound is being investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: It is used in the production of advanced materials such as nanocomposites and as an electrode material in batteries.

Wirkmechanismus

The mechanism by which cadmium(2+);dichloronickel;dihydroxide exerts its effects involves several molecular targets and pathways. The compound can interact with cellular components such as proteins and nucleic acids, leading to changes in their structure and function. It can also generate reactive oxygen species, which can cause oxidative stress and damage to cells. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.

Vergleich Mit ähnlichen Verbindungen

Cadmium Hydroxide (Cd(OH)₂)

Properties :

Contrast with Target Compound :

- Cd(OH)₂ lacks nickel or chloride components. The target compound may exhibit enhanced catalytic or electronic properties due to Ni incorporation.

Nickel Dichloride Complexes (e.g., [Ni(Cl)₂(CH₃CN)₂])

Properties :

Contrast with Target Compound :

Mixed-Metal Hydroxides (e.g., NiCo Dihydroxide)

Properties :

Contrast with Target Compound :

- NiCo dihydroxides combine two transition metals, while the target compound pairs Cd (a post-transition metal) with Ni. This difference may influence electrical conductivity and stability.

Cadmium Oxalate (CdC₂O₄)

Properties :

Contrast with Target Compound :

- Cadmium oxalate is a cadmium-carboxylate salt, whereas the target compound includes nickel and hydroxide groups, likely resulting in distinct thermal and chemical behaviors.

Data Tables

Table 2: Physical Properties

Research Findings and Challenges

- Synthesis : highlights the complexity of synthesizing Cd-based coordination polymers using ligands like di-2-pyridyl ketone oxime. Similar methods may apply to the target compound .

- Regulatory Hurdles : Cadmium compounds face strict regulations (e.g., REACH), limiting industrial adoption .

- Structural Insights : Studies on Zn(OH)₂ and Cd(OH)₂ reveal differences in hydrogen bonding and decomposition pathways, which could inform comparisons with the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.